molecular formula C9H14BrClN2OS B2435515 N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride CAS No. 1803611-89-3

N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride

Cat. No.: B2435515
CAS No.: 1803611-89-3
M. Wt: 313.64
InChI Key: NFWDFOQEHBYCDL-UHFFFAOYSA-N
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Description

N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride is a chemical compound with the molecular formula C9H13BrN2OS·HCl and a molecular weight of 313.65 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride typically involves the reaction of 5-bromothiophene-2-carbaldehyde with ethylenediamine, followed by acetylation with acetic anhydride. The final product is then converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same reaction pathways as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[(5-chlorothiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride
  • N-(2-{[(5-fluorothiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride
  • N-(2-{[(5-iodothiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride

Uniqueness

N-(2-{[(5-bromothiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its halogenated analogs .

Properties

IUPAC Name

N-[2-[(5-bromothiophen-2-yl)methylamino]ethyl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2OS.ClH/c1-7(13)12-5-4-11-6-8-2-3-9(10)14-8;/h2-3,11H,4-6H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWDFOQEHBYCDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNCC1=CC=C(S1)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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